Diethyl 2-(1,3,3-trichloro-1,3-difluoropropen-1-yl)phosphate
Description
Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate is an organophosphorus compound with the molecular formula C7H10Cl3F2O4P . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various industrial and scientific applications due to its reactivity and stability.
Properties
CAS No. |
2024-52-4 |
|---|---|
Molecular Formula |
C7H10Cl3F2O4P |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl] phosphate |
InChI |
InChI=1S/C7H10Cl3F2O4P/c1-3-14-17(13,15-4-2)16-5(6(8)11)7(9,10)12/h3-4H2,1-2H3/b6-5+ |
InChI Key |
CGLZJPKGIUUKDV-AATRIKPKSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C(/F)\Cl)/C(F)(Cl)Cl |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C(F)Cl)C(F)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate involves several steps. One common method includes the reaction of diethyl phosphite with a suitable halogenated precursor under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of simpler organophosphorus compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles.
Scientific Research Applications
Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of halogen atoms enhances its reactivity, allowing it to form stable complexes with target molecules .
Comparison with Similar Compounds
Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate can be compared with other organophosphorus compounds such as:
Diethyl Phosphate: Lacks halogen atoms and has different reactivity and applications.
Trichlorofluorophosphate: Contains similar halogen atoms but differs in the arrangement and number of substituents.
Fluorophosphonates: Known for their biological activity and use in medicinal chemistry. The uniqueness of Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate lies in its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity.
Biological Activity
Diethyl 2-(1,3,3-trichloro-1,3-difluoropropen-1-yl)phosphate is a synthetic organophosphate compound primarily recognized for its biological activity as an insecticide and acaricide . This article delves into its biological mechanisms, effects on various organisms, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula :
- Molecular Weight : Approximately 303.48 g/mol
- Functional Groups : Contains a phosphate group and halogenated propenyl moiety.
The primary mode of action of this compound involves the inhibition of acetylcholinesterase (AChE) . This enzyme is crucial for neurotransmission in both insects and non-target organisms. The inhibition leads to:
- Accumulation of Acetylcholine : Excess acetylcholine at synapses causes continuous stimulation of muscles and nerves.
- Neurotoxic Effects : Resulting in paralysis and eventual death of the target organism.
Biological Activity Data
Research has demonstrated significant effects on various biological systems. Below is a summary table outlining key findings from studies:
Case Study 1: Insecticidal Efficacy
A study evaluated the effectiveness of this compound against common agricultural pests. Results indicated that the compound exhibited high toxicity levels compared to traditional insecticides like methyl parathion and chlorpyrifos. The study highlighted its potential for integrated pest management strategies due to its targeted action against specific pests while minimizing harm to beneficial insects.
Case Study 2: Environmental Impact on Aquatic Life
In a controlled experiment involving zebrafish, exposure to environmentally relevant concentrations of this compound resulted in significant growth inhibition and altered gene expression related to growth hormone signaling pathways. These findings underscore the potential risks posed by this compound to aquatic ecosystems when used in agricultural settings.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other organophosphates. The following table compares its biological activity with that of other known compounds:
| Compound Name | Mode of Action | Key Features |
|---|---|---|
| Methyl Parathion | AChE inhibitor; broad-spectrum insecticide | Similar neurotoxic effects |
| Chlorpyrifos | AChE inhibitor; affects cholinergic transmission | Used widely in agriculture |
| Diazinon | AChE inhibitor; targets various insects | Known for high toxicity to aquatic life |
Q & A
Q. What analytical techniques are used to detect diethyl phosphate derivatives in environmental samples?
- Methodological Answer : High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) with electrospray ionization (ESI) is preferred for urinary metabolites like DEP (diethyl phosphate). Solid-phase extraction (SPE) using Oasis HLB cartridges improves sensitivity, with limits of detection (LOD) <0.32 ng/mL . Isotope dilution with deuterated internal standards (e.g., DEP-d10) enhances quantification accuracy .
Advanced Research Questions
Q. How do halogen substituents influence the environmental persistence and bioaccumulation of diethyl phosphate derivatives?
- Methodological Answer : Chlorine/fluorine atoms increase hydrophobicity (log Kow ~2.18 for BDCIPP) and resistance to hydrolysis. Computational modeling (e.g., EPI Suite) predicts half-lives in water (>100 days) and bioaccumulation factors (BCF >1.3×10²) . Experimental validation involves OECD 301F degradation tests and in vitro assays with hepatic microsomes to assess metabolic stability .
Q. What strategies resolve spectral contradictions in NMR characterization of phosphonate by-products?
- Methodological Answer : Multi-dimensional NMR (COSY, HSQC, HMBC) clarifies overlapping signals. For example, ¹H-³¹P HMBC identifies long-range couplings (³JPH) to distinguish Phospha-Brook rearrangement products. ³¹P chemical shifts (-6.95 ppm for rearranged products vs. +15 ppm for α-hydroxyphosphonates) confirm structural differences . Paramagnetic relaxation agents (e.g., Cr(acac)₃) enhance resolution in crowded spectra .
Q. How can computational methods improve the design of diethyl phosphate derivatives with reduced neurotoxicity?
- Methodological Answer : Density functional theory (DFT) calculates electrophilicity indices (ω) to predict acetylcholinesterase (AChE) inhibition. Molecular docking (AutoDock Vina) identifies binding affinities to AChE’s catalytic triad (Ser203, His447). Substituent modifications (e.g., replacing Cl with CF₃) reduce ω from 5.2 eV to 3.8 eV, lowering toxicity .
Methodological Challenges & Data Interpretation
Q. Why do discrepancies arise in quantifying diethyl phosphate metabolites across biological matrices?
- Key Factors : Matrix effects (e.g., urine vs. plasma) alter ionization efficiency in LC-MS. Normalization via creatinine adjustment or standard addition corrects for variability. Cross-reactivity in ELISA kits (e.g., for CCL11) may cause false positives, necessitating orthogonal validation by MS .
Q. How are crystallographic data validated for halogenated phosphates with low symmetry?
- Validation Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
